Isoxsuprine-d6 hydrochloride

Description

Significance of Isotopic Labeling in Chemical Biology and Pharmacology Research

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes, which has a different number of neutrons but the same number of protons. studysmarter.co.uk This subtle change allows researchers to trace the journey of a drug through a biological system without significantly altering its chemical properties. musechem.com Isotopes can be stable, like deuterium (B1214612) (²H) or carbon-13 (¹³C), or radioactive, like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C). chemicalsknowledgehub.com

The primary applications and significance of this technique in pharmaceutical research include:

Metabolic Studies: Labeled compounds are indispensable for studying the absorption, distribution, metabolism, and excretion (ADME) of a drug. musechem.comchemicalsknowledgehub.com By tracking the isotopic label, scientists can identify metabolites, determine metabolic pathways, and understand how a drug is processed and eliminated by the body. metsol.com

Mechanism of Action: Isotopic labeling helps in elucidating how a drug interacts with its biological target, such as a receptor or enzyme. musechem.com

Pharmacokinetic Analysis: The use of stable isotopes allows for precise measurement of a drug's concentration in biological fluids, aiding in the accurate determination of its pharmacokinetic profile. nih.gov

Internal Standards: Isotopically labeled compounds, such as Isoxsuprine-d6 hydrochloride, serve as ideal internal standards for quantitative analysis using mass spectrometry. caymanchem.comcaymanchem.com Because they are chemically identical to the non-labeled drug, they behave similarly during sample preparation and analysis, but are distinguishable by their mass, leading to more accurate measurements.

Rationale for Deuterium Substitution in Drug Research

Deuterium, a stable, non-radioactive isotope of hydrogen, has garnered significant attention in drug development. humanjournals.comnih.gov The practice of replacing hydrogen atoms with deuterium at specific positions in a drug molecule is known as deuteration. nih.gov This modification, while seemingly minor, can have a profound impact on a drug's properties. nih.govnih.gov

The core rationale for this strategy is rooted in the Kinetic Isotope Effect (KIE) , which can be leveraged to improve a drug's metabolic profile. informaticsjournals.co.in By strategically deuterating a molecule at sites vulnerable to metabolic breakdown, the rate of metabolism can be slowed, potentially leading to an improved pharmacokinetic profile. nih.govinformaticsjournals.co.in

The kinetic isotope effect (KIE) describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The effect is most pronounced when replacing hydrogen with deuterium because it doubles the atomic mass (from approximately 1 amu to 2 amu). wikipedia.org

The theoretical basis for the deuterium KIE lies in the principles of quantum mechanics and vibrational energy. wikipedia.orglibretexts.org A chemical bond, such as a carbon-hydrogen (C-H) bond, is not static; it vibrates at a specific frequency. According to quantum mechanics, even at absolute zero, the bond possesses a minimum amount of vibrational energy known as the zero-point energy (ZPE).

Because deuterium is heavier than hydrogen, the vibrational frequency of a carbon-deuterium (C-D) bond is lower than that of a corresponding C-H bond. libretexts.org This results in a lower ZPE for the C-D bond. Consequently, more energy is required to break a C-D bond than a C-H bond. libretexts.orgjuniperpublishers.com In reactions where the cleavage of this bond is the rate-determining step, the reaction will proceed more slowly for the deuterated compound. This difference in reaction rates is the primary deuterium kinetic isotope effect. nih.gov The rate of a reaction involving a C-H bond can be 6 to 10 times faster than the same reaction involving a C-D bond. wikipedia.org

The primary impact of deuterium substitution in drug research is the deliberate slowing of metabolic reactions, particularly those mediated by cytochrome P450 (P450 or CYP) enzymes, which are major players in drug metabolism. nih.govnih.gov Many P450-catalyzed reactions involve the cleavage of a C-H bond as a key step. nih.gov

By replacing a hydrogen atom with a deuterium atom at a "metabolic soft spot"—a position on the molecule susceptible to enzymatic attack—the rate of that specific metabolic process can be significantly reduced. nih.gov This can have several beneficial outcomes:

Altered Clearance: Slower metabolism can decrease the rate at which the drug is cleared from the body, potentially leading to a longer half-life. nih.gov

Metabolic Switching: If a drug is metabolized through multiple competing pathways, slowing down one pathway by deuteration can redirect metabolism towards the other pathways. osti.govosti.gov This can be advantageous if the blocked pathway leads to the formation of toxic or inactive metabolites, thereby enhancing the formation of desired or active metabolites. juniperpublishers.comosti.gov For example, studies on deuterated caffeine (B1668208) demonstrated that deuteration at one methyl group slowed oxidation at that position and induced "metabolic switching" to other sites on the molecule. nih.gov

Improved Pharmacokinetic Profile: The combination of these effects can lead to a more favorable pharmacokinetic profile, potentially allowing for lower or less frequent dosing. nih.govinformaticsjournals.co.in

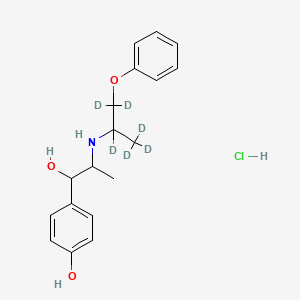

This compound is a deuterated version of Isoxsuprine (B1203651) hydrochloride, a compound known to act as a vasodilator. nih.gov The "d6" designation indicates that six hydrogen atoms in the molecule have been replaced by deuterium. caymanchem.commedchemexpress.com While specific metabolic studies on this compound are not extensively published in public literature, its existence and use as a research tool and internal standard exemplify the principles discussed. caymanchem.comcaymanchem.commedchemexpress.com The strategic placement of these six deuterium atoms would be intended to investigate or influence its metabolic fate based on the kinetic isotope effect.

Compound Reference Table

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H24ClNO3 |

|---|---|

Molecular Weight |

343.9 g/mol |

IUPAC Name |

4-[2-[(1,1,1,2,3,3-hexadeuterio-3-phenoxypropan-2-yl)amino]-1-hydroxypropyl]phenol;hydrochloride |

InChI |

InChI=1S/C18H23NO3.ClH/c1-13(12-22-17-6-4-3-5-7-17)19-14(2)18(21)15-8-10-16(20)11-9-15;/h3-11,13-14,18-21H,12H2,1-2H3;1H/i1D3,12D2,13D; |

InChI Key |

QVPSGVSNYPRFAS-IZPCRJACSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])OC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O.Cl |

Canonical SMILES |

CC(COC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O.Cl |

Origin of Product |

United States |

Isoxsuprine D6 Hydrochloride As a Research Tool in Advanced Analytical Chemistry

Applications in Quantitative Bioanalytical Mass Spectrometry

Mass spectrometry has become a primary technique for the quantitative analysis of drugs and their metabolites in biological samples due to its high sensitivity and selectivity. ugent.beresearchgate.netesmed.org In this context, Isoxsuprine-d6 hydrochloride plays a crucial role as an internal standard. caymanchem.comcaymanchem.com

Role as a Stable Isotope Internal Standard (SIIS)

This compound is utilized as a stable isotope-labeled internal standard (SIIS) for the quantification of isoxsuprine (B1203651) in various biological matrices. caymanchem.comcaymanchem.com An SIIS is a form of a target analyte that has one or more atoms replaced by their heavy stable isotopes (e.g., deuterium (B1214612), carbon-13). usgs.gov Because SIIS are chemically identical to the analyte of interest, they co-elute during chromatographic separation and exhibit similar ionization behavior in the mass spectrometer. nih.gov This co-elution and similar behavior allow the SIIS to effectively compensate for variations that can occur during sample preparation and analysis. ugent.be

The use of a deuterated analog like Isoxsuprine-d6 improves the quality and reliability of analytical procedures. researchgate.net The distinct mass difference between the deuterated standard and the non-labeled analyte allows for their simultaneous detection and quantification by mass spectrometry. americanlaboratory.com

Enhanced Precision and Accuracy in Bioanalytical Assays

The application of a stable isotope-labeled internal standard such as this compound is critical for achieving high precision and accuracy in bioanalytical assays. researchgate.netnih.gov Bioanalytical methods must be validated to ensure their reliability, with precision and accuracy being key parameters. fda.gov Variations in sample extraction, recovery, and instrument response can introduce errors into the measurement. nih.gov

By adding a known amount of this compound to the sample at the beginning of the analytical process, any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. ugent.be The ratio of the analyte signal to the internal standard signal is used for quantification, which remains constant even if the absolute signal intensities fluctuate. This normalization process significantly improves the precision and accuracy of the results. nih.gov Studies have shown that methods employing stable isotope-labeled internal standards demonstrate acceptable accuracy (within 100±10%) and precision (<11%). nih.gov

Mitigation of Matrix Effects and Ion Suppression

Matrix effects are a significant challenge in quantitative bioanalytical mass spectrometry, particularly with techniques like electrospray ionization (ESI). researchgate.netnih.govchromatographyonline.com These effects arise from co-eluting compounds from the biological matrix (e.g., plasma, urine) that can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. ugent.bechromatographyonline.comnih.gov

The use of a stable isotope-labeled internal standard like this compound is one of the most effective strategies to mitigate matrix effects. researchgate.netnih.gov Since the SIIS has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement. nih.govugent.be By calculating the ratio of the analyte's response to the SIIS's response, the variability introduced by matrix effects is effectively canceled out. ugent.be This ensures that the quantitative results are reliable and not skewed by the complex biological matrix. nih.govnih.gov

Methodological Development for Isoxsuprine Quantification using Deuterated Analogs

The development of robust and sensitive analytical methods is essential for the accurate quantification of isoxsuprine in biological samples. Deuterated analogs like this compound are instrumental in the development and validation of these methods, particularly for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.comcaymanchem.com

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.netresearchgate.net For the analysis of isoxsuprine by GC-MS, derivatization is often required to increase its volatility. researchgate.net A penta-deuterated isoxsuprine analog has been synthesized and used as an internal standard to improve the quality of GC-MS analytical procedures for isoxsuprine in urine samples. researchgate.net

The use of an isotope-dilution GC-MS/MS method, where a deuterated internal standard is added to the sample, allows for precise quantification. usgs.govamericanlaboratory.com The internal standard corrects for variability throughout the analytical process, including extraction and derivatization steps. usgs.gov In a validated GC-MS method for isoxsuprine in equine plasma and urine, while a different internal standard was used, the principle highlights the importance of an internal standard for achieving reliable quantification. researchgate.net The specificity of using unique multiple reaction monitoring (MRM) transitions for the analyte and its deuterated internal standard in GC-MS/MS provides exceptional selectivity and sensitivity. americanlaboratory.com

Table 1: GC-MS Method Parameters for Isoxsuprine Analysis

| Parameter | Description | Reference |

|---|---|---|

| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) | researchgate.netresearchgate.net |

| Internal Standard | Penta-deuterated isoxsuprine analog | researchgate.net |

| Sample Preparation | Solid-phase extraction (SPE), derivatization (e.g., trimethylsilyl (B98337) ether) | researchgate.net |

| Ionization | Electron Impact (EI) | researchgate.net |

| Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | americanlaboratory.comresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS has become the method of choice for many bioanalytical applications due to its high selectivity, sensitivity, and applicability to a wide range of compounds without the need for derivatization. ugent.beresearchgate.netesmed.org The use of this compound as an internal standard is intended for LC-MS quantification. caymanchem.comcaymanchem.com

In LC-MS/MS methods, the analyte and the deuterated internal standard are separated chromatographically before being detected by the mass spectrometer. unibo.it The use of a stable isotope-labeled internal standard is crucial for correcting inter-individual variability in recovery and matrix effects. nih.govnih.gov A multi-residue method for detecting various veterinary drugs in urine utilized a penta-deuterated isoxsuprine as an internal standard. nih.gov The validation of such methods typically includes assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, with the internal standard playing a key role in achieving acceptable performance. nih.gov

Table 2: LC-MS/MS Method Parameters for Isoxsuprine Analysis

| Parameter | Description | Reference |

|---|---|---|

| Instrumentation | Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) | ugent.beunibo.itnih.gov |

| Internal Standard | Isoxsuprine-d5 or Isoxsuprine-d6 | caymanchem.comnih.gov |

| Sample Preparation | Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) | ugent.benih.gov |

| Ionization | Electrospray Ionization (ESI) | ugent.beunibo.it |

| Detection | Multiple Reaction Monitoring (MRM) | esmed.orgunibo.it |

Sample Preparation and Derivatization Techniques in Deuterated Compound Analysis

The accurate quantification of isoxsuprine in complex biological and environmental matrices is critically dependent on robust sample preparation and, where necessary, chemical derivatization. The use of this compound as an internal standard is integral to this process, as it allows for the correction of analyte loss during the multiple steps of extraction, purification, and derivatization. caymanchem.comscioninstruments.com Because the deuterated standard is chemically almost identical to the analyte, it experiences similar effects from the sample matrix and the preparation procedure, ensuring high precision and accuracy in the final quantitative result. scioninstruments.comchromforum.org

Effective sample preparation aims to isolate the analyte from interfering substances and concentrate it to a level suitable for instrumental analysis. For isoxsuprine and its deuterated analog, several techniques are employed, often in combination, to achieve the required level of purity and concentration.

One of the most common and effective methods for cleaning up biological fluid samples like urine and plasma is Solid-Phase Extraction (SPE) . researchgate.netuky.edu This technique involves passing the liquid sample through a cartridge containing a solid adsorbent. The analyte and internal standard are retained on the adsorbent while matrix components are washed away. uky.edu The purified compounds are then eluted with a small volume of an appropriate solvent. uky.edu Research on isoxsuprine detection in equine plasma and urine has successfully utilized robotic SPE systems to automate and expedite this process. researchgate.netuky.edu In these studies, samples were loaded onto SPE columns, which were then washed with solutions like water and methanol (B129727) before the isoxsuprine was eluted. uky.edu This method demonstrated high recovery efficiencies, reaching 76% in plasma and over 90% in urine. researchgate.net

In many biological systems, particularly after administration, isoxsuprine is metabolized and excreted as a conjugate, most commonly the O-glucuronide. uky.eduresearchgate.net To analyze the total isoxsuprine content, a hydrolysis step is required to cleave this conjugate and release the free drug. uky.edu This is typically achieved through enzymatic hydrolysis , using the β-glucuronidase enzyme, before the extraction process. uky.edufda.gov.twfda.gov.tw This step is crucial for accurate quantification in urine analysis. uky.eduresearchgate.net

The following table summarizes key sample preparation techniques used in the analysis of isoxsuprine, where this compound serves as the internal standard.

Table 1: Sample Preparation Techniques for Isoxsuprine Analysis

| Technique | Matrix | Key Steps & Reagents | Research Findings | Citations |

|---|---|---|---|---|

| Enzymatic Hydrolysis & SPE | Animal Tissue (e.g., meat, liver) | Homogenization, addition of acetate (B1210297) buffer, centrifugation, filtration, and cleanup using a solid phase extraction column. | A validated method for detecting multiple β-agonists, including isoxsuprine, in bovine tissues. | researchgate.net |

| Enzymatic Hydrolysis & SPE | Equine Urine | Hydrolysis with β-glucuronidase, followed by robotic solid-phase extraction. | Essential for cleaving the O-glucuronide metabolite, the major form present in urine. Recovery efficiencies were reported to be 89-92%. | researchgate.netuky.edu |

| Solid-Phase Extraction (SPE) | Equine Plasma | Robotic SPE with washes using water, 1M acetic acid, and methanol. Elution with a dichloromethane/isopropanol/ammonium hydroxide (B78521) mixture. | Effective for cleaning complex plasma samples. Recovery efficiencies were found to be between 73% and 76%. | researchgate.netuky.edu |

| Hydrolysis & Extraction | Food/Animal Products | Homogenization in a sodium acetate buffer, hydrolysis with β-glucuronidase, followed by acid extraction and centrifugation. | A multi-residue method for detecting various β-agonists, including isoxsuprine, using its deuterated internal standard. | fda.gov.twfda.gov.tw |

Derivatization is a chemical modification process used to enhance the analytical properties of a compound. For isoxsuprine, derivatization is often employed to improve its volatility and thermal stability for Gas Chromatography (GC) analysis or to introduce a chromophore for spectrophotometric detection. researchgate.netsemanticscholar.orgnih.gov

A widely used derivatization technique for GC-MS analysis is silylation . researchgate.netuky.edu This involves reacting the hydroxyl groups of isoxsuprine with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form more volatile and thermally stable trimethylsilyl (TMS) ethers. uky.edu In the analysis of isoxsuprine, this reaction produces bis-trimethylsilyl (TMS) isoxsuprine, which is amenable to GC-MS analysis and provides characteristic fragment ions for quantification. researchgate.net

For spectrophotometric methods, derivatizing agents that create a colored product are used. One such reagent is 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl). semanticscholar.orgresearchgate.net NBD-Cl reacts with the secondary aliphatic amino group in the isoxsuprine molecule to form a yellow-colored product that can be measured by a spectrophotometer, allowing for quantification. semanticscholar.orgresearchgate.net

The choice of derivatization method can significantly impact the selection of a deuterated internal standard by altering the mass spectrometric fragmentation patterns of the analyte and the standard. nih.gov A suitable derivatization strategy ensures that the resulting ions for the analyte and the internal standard are distinct and free from cross-contribution, which is essential for accurate quantification. nih.gov

The table below details common derivatization techniques applied in isoxsuprine analysis.

Table 2: Derivatization Techniques in Isoxsuprine Analysis

| Technique/Reagent | Purpose | Analytical Method | Resulting Product | Citations |

|---|---|---|---|---|

| Silylation with BSTFA/TMCS | Increases volatility and thermal stability for GC analysis. | GC-MS | Bis-trimethylsilyl (TMS) isoxsuprine. | researchgate.netuky.edu |

| Reaction with NBD-Cl | Forms a colored product for spectrophotometric measurement. | Kinetic Spectrophotometry | Yellow-colored NBD-adduct of isoxsuprine. | semanticscholar.orgresearchgate.net |

| Reaction with Folin-Ciocalteu Reagent | Forms a blue-colored chromogen for spectrophotometric analysis. | Spectrophotometry | Blue-colored chromogen absorbing at 770 nm. | researchgate.netresearchgate.net |

Mechanistic Investigations of Isoxsuprine Metabolism Utilizing Deuterated Probes

In Vitro Metabolic Stability Studies with Deuterated Isoxsuprine (B1203651)

In vitro metabolic stability studies are crucial for predicting the in vivo behavior of a drug. These studies typically utilize liver microsomes, which are rich in drug-metabolizing enzymes, to assess how quickly a compound is cleared. researchgate.net The substitution of hydrogen with deuterium (B1214612) creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. juniperpublishers.com This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the deuterium kinetic isotope effect (KIE). juniperpublishers.comnih.gov

By comparing the metabolic rate of Isoxsuprine with that of Isoxsuprine-d6 hydrochloride in human liver microsomes, researchers can quantify the impact of deuteration on its stability. An observed increase in the metabolic half-life of the deuterated analog would indicate that the deuterated positions are key sites of metabolic attack. researchgate.net

Table 1: Illustrative In Vitro Metabolic Stability Data

| Compound | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Isoxsuprine | 30 | 23.1 |

| This compound | 55 | 12.6 |

Note: The data presented in this table is illustrative and based on typical outcomes of such studies.

Elucidation of Metabolic Pathways via Deuterium Labeling

Deuterium labeling is a powerful technique for elucidating the specific metabolic pathways a drug undergoes. By strategically placing deuterium atoms on different parts of the Isoxsuprine molecule, scientists can pinpoint the primary sites of metabolism. When a deuterated analog exhibits increased stability, it strongly suggests that the deuterated position is a "metabolic soft spot" prone to enzymatic modification. nih.gov

For instance, if deuteration of the N-alkyl group in Isoxsuprine leads to a significant decrease in the formation of a specific metabolite, it provides direct evidence for the role of N-dealkylation in its metabolism. Similarly, deuteration of the aromatic ring can probe the significance of aromatic hydroxylation pathways. The analysis of metabolites formed from both the parent drug and its deuterated analog using techniques like mass spectrometry allows for a detailed mapping of the metabolic landscape. nih.gov

Enzyme-Specific Metabolism and Deuterium Kinetic Isotope Effects

The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, is responsible for the metabolism of a vast number of drugs. researchgate.netproteopedia.org These enzymes catalyze a variety of oxidative reactions, including hydroxylation, dealkylation, and demethylation, which are often the rate-limiting steps in drug clearance. researchgate.net The breaking of a C-H bond is a common feature in many CYP-catalyzed reactions. nih.govnih.gov

While CYP enzymes are major players, other enzymatic pathways can also contribute to drug metabolism. These include reactions catalyzed by flavin-containing monooxygenases (FMOs), monoamine oxidases (MAOs), and UDP-glucuronosyltransferases (UGTs), which are responsible for conjugation reactions. nih.gov For example, the formation of glucuronide conjugates is a common phase II metabolic pathway. researchgate.net

Deuteration can also influence these non-CYP mediated pathways. If deuteration at a specific site in this compound does not significantly alter its metabolism by CYP enzymes but does affect the formation of a glucuronide conjugate, it would suggest the involvement of UGTs at or near that site. Investigating these alternative pathways is crucial for a complete understanding of the drug's disposition. nih.gov

Cytochrome P450-Mediated Biotransformations

Metabolic Shunting and Altered Metabolite Profiles due to Deuteration

A fascinating consequence of deuterium substitution is the phenomenon of "metabolic shunting" or "metabolic switching". juniperpublishers.comnih.gov When a primary metabolic pathway is slowed down due to the KIE, the drug's metabolism can be redirected towards alternative, previously minor, metabolic routes. nih.govnih.gov This can lead to a significant alteration in the metabolite profile of the drug.

For Isoxsuprine, if O-demethylation is a major metabolic pathway and this site is deuterated in this compound, the metabolism might shift towards other pathways like N-dealkylation or aromatic hydroxylation, assuming those sites are not deuterated. This can result in a decrease in the formation of the O-demethylated metabolite and a corresponding increase in the levels of other metabolites. juniperpublishers.com Understanding metabolic shunting is critical as it can potentially lead to the formation of new, pharmacologically active or even toxic metabolites. medchemexpress.com

Table 2: Hypothetical Metabolite Profile Comparison

| Metabolite | Relative Abundance (Isoxsuprine) | Relative Abundance (this compound) |

| O-desmethyl-isoxsuprine | 60% | 25% |

| N-desalkyl-isoxsuprine | 20% | 45% |

| Aromatic hydroxylated isoxsuprine | 15% | 25% |

| Other | 5% | 5% |

Note: This table presents a hypothetical scenario to illustrate the concept of metabolic shunting.

Biocatalytic Transformations of Isoxsuprine and Potential Deuterated Analog Applications

Biocatalysis, the use of natural catalysts like enzymes to perform chemical transformations, is a growing field in pharmaceutical manufacturing and research. acs.orgnih.gov Enzymes can offer high selectivity and operate under mild conditions, making them attractive for the synthesis of complex molecules.

In the context of Isoxsuprine, biocatalytic methods could be employed to synthesize specific metabolites in larger quantities for pharmacological testing. Furthermore, deuterated analogs like this compound have potential applications in these biocatalytic processes. For instance, they can be used as probes to study the mechanism of the enzymes involved. The selective introduction of deuterium can also be a strategy in itself for creating novel, isotopically labeled compounds with specific properties. nih.gov The use of biocatalysts for reductive deuteration, for example, provides an environmentally friendly route to deuterated molecules using D₂O as the deuterium source. nih.gov

Enzymatic Hydroxylation Studies of Isoxsuprine

Hydroxylation, the addition of a hydroxyl group (-OH) to a compound, is a primary metabolic pathway for many drugs. nih.gov Research has demonstrated that isoxsuprine can undergo enzymatic hydroxylation through biotransformation. nih.govresearchgate.netjmb.or.kr

A key study identified that the enzyme tyrosinase from Bacillus megaterium (BmTYR) can catalyze the ortho-hydroxylation of isoxsuprine hydrochloride. researchgate.netjmb.or.kr This biotransformation results in the creation of a novel catechol product, 3''-hydroxyisoxsuprine. nih.govresearchgate.net The process involves the conversion of a carbon-hydrogen bond on the phenoxy ring of isoxsuprine to a carbon-hydroxyl bond. nih.govjmb.or.kr This specific transformation was predicted using a computational method known as the predicted data mining approach (PDMA), which identified isoxsuprine as a suitable substrate for BmTYR due to its phenolic structure that mimics tyrosine. researchgate.netjmb.or.krnih.gov

The resulting hydroxylated compound was found to have significantly enhanced biological activities compared to its precursor, isoxsuprine. researchgate.net

Table 1: Comparative Bioactivity of Isoxsuprine and its Hydroxylated Metabolite

| Compound | Relative Antioxidant Activity | Relative Anti-inflammatory Activity |

|---|---|---|

| Isoxsuprine | 1x | 1x |

| 3''-hydroxyisoxsuprine | 40x higher | 10x higher |

This table summarizes the reported increase in antioxidant and anti-inflammatory activities of 3''-hydroxyisoxsuprine compared to the parent compound, isoxsuprine. researchgate.netnih.gov

While these foundational studies were conducted with isoxsuprine hydrochloride, the use of a deuterated probe like This compound would be a critical next step for detailed mechanistic investigation. In drug metabolism studies, replacing hydrogen atoms with deuterium (a stable, heavy isotope of hydrogen) at specific positions can alter the rate of a chemical reaction if the bond to that hydrogen is broken during the rate-determining step. wikipedia.orglibretexts.org This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful tool for elucidating reaction mechanisms. wikipedia.orglibretexts.org

For the BmTYR-catalyzed hydroxylation of isoxsuprine, using this compound (where hydrogens on the phenoxy ring are replaced with deuterium) could confirm whether the C-H bond cleavage is the rate-limiting step of the reaction. wikipedia.orgnih.gov A significant KIE (a slower reaction rate for the deuterated compound) would provide strong evidence for this step being crucial in the enzymatic mechanism. nih.govnih.gov Studies on tyrosinase enzymes have previously used deuterated substrates to probe the mechanics of ortho-hydroxylation, making this a standard and valuable approach. nih.govresearchgate.net

Implications for Novel Compound Generation and Biotransformation Research

The successful enzymatic synthesis of 3''-hydroxyisoxsuprine from isoxsuprine holds significant implications for both the generation of new chemical entities and the broader field of biotransformation research. researchgate.netresearchgate.net

Firstly, this research serves as a successful proof-of-concept for the Predicted Data Mining Approach (PDMA). researchgate.netnih.gov PDMA is a computational strategy designed to rapidly screen large libraries of existing chemical compounds to identify promising candidates for enzymatic biotransformation. nih.govnih.gov By predicting that isoxsuprine would be a substrate for BmTYR, the approach bypassed the time-consuming and costly trial-and-error methods often used in conventional biotransformation. nih.gov The experimental validation of this prediction underscores the power of integrating computational tools with modern enzymology to accelerate the discovery of new bioactive molecules. researchgate.netpreprints.org This strategy represents a move towards greener chemistry by utilizing mild, enzyme-catalyzed reactions instead of potentially harsh chemical synthesis methods. nih.gov

Secondly, the study highlights a key strategy in drug development: the modification of existing, known drugs to create novel compounds with enhanced properties. researchgate.net Isoxsuprine is a known vasodilator, but its biotransformation yielded 3''-hydroxyisoxsuprine, a new compound with substantially higher antioxidant and anti-inflammatory activities. nih.govresearchgate.net This demonstrates that biotransformation can be a powerful tool for drug "repurposing" or "upgrading," where an existing molecular scaffold is selectively modified to improve its therapeutic profile or even confer new biological activities. This approach is highly efficient as it starts with a compound that already has a known profile.

The findings encourage further exploration of enzymes for modifying natural and synthetic compounds, paving the way for the creation of new pharmaceuticals and biotechnological products. researchgate.netnih.gov

Advanced Research Perspectives and Future Directions

Integration of Deuterated Compounds in Quantitative "Omics" Research (e.g., Proteomics, Metabolomics)

The fields of proteomics and metabolomics, which involve the large-scale study of proteins and small-molecule metabolites respectively, rely heavily on accurate and precise quantification to understand biological systems and identify biomarkers. nih.govthno.org Deuterated compounds, such as Isoxsuprine-d6 hydrochloride, are invaluable tools in this context, primarily serving as internal standards in mass spectrometry (MS)-based analytical methods. clearsynth.comresolvemass.ca

The fundamental principle involves adding a known quantity of the deuterated standard to a biological sample before analysis. clearsynth.com Since the deuterated standard is chemically almost identical to its non-deuterated (endogenous) counterpart, it experiences similar extraction efficiencies and ionization effects within the mass spectrometer. clearsynth.comwaters.com However, due to the mass difference imparted by the deuterium (B1214612) atoms, the standard can be distinguished from the analyte of interest by the mass spectrometer. avivanalytical.com This allows researchers to calculate the exact concentration of the target analyte by comparing its signal intensity to that of the co-eluting deuterated standard, thereby correcting for sample loss during preparation and for matrix effects that can suppress or enhance the instrument's signal. clearsynth.commyadlm.org

In proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a common technique where cells are grown in media containing "heavy" isotopically labeled amino acids. creative-proteomics.com This allows for the relative quantification of proteins between different cell populations. moravek.com Similarly, in metabolomics, stable isotope labeling is used to trace the metabolic pathways of specific molecules and quantify their turnover rates. metsol.comresearchgate.netresearchgate.net Deuterated standards like this compound are crucial for targeted quantitative studies, where the goal is to measure the absolute concentration of a specific drug or metabolite (e.g., Isoxsuprine) in a biological matrix like plasma or urine. caymanchem.comacs.orgnih.gov

Table 1: Applications of Deuterated Standards in Quantitative "Omics"

| "Omics" Field | Role of Deuterated Standard | Primary Analytical Technique | Key Advantage |

|---|---|---|---|

| Proteomics | Quantitative analysis of protein abundance and dynamics. moravek.com | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Accurate quantification by correcting for variations in sample processing and matrix effects. moravek.com |

| Metabolomics | Quantification of endogenous metabolites and tracing metabolic pathways. researchgate.netsimsonpharma.com | Gas Chromatography-Mass Spectrometry (GC-MS), LC-MS/MS | Enables precise measurement of metabolite concentrations and flux analysis. metsol.comresearchgate.net |

| Toxicogenomics | Elucidate toxicity mechanisms and identify biomarkers of toxicity. | LC-MS, GC-MS combined with genetic analysis | Links chemical exposure to changes in gene expression and metabolic profiles. |

| Pharmacokinetics | Quantify drug and metabolite levels in biological fluids over time. moravek.comsymeres.com | LC-MS/MS | Crucial for determining absorption, distribution, metabolism, and excretion (ADME) profiles. moravek.com |

Innovative Applications of Stable Isotopes in Drug Discovery Methodologies

The application of stable isotopes, particularly deuterium, in drug discovery extends beyond their use as analytical standards. The "deuterium effect" or Kinetic Isotope Effect (KIE) is a phenomenon where the replacement of a hydrogen atom with a heavier deuterium atom can slow down chemical reactions, including metabolic processes. symeres.comassumption.edu This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. bioscientia.de

Drug developers are harnessing this effect to create "deuterated drugs" with improved pharmacokinetic profiles. medchemexpress.comneulandlabs.com By strategically placing deuterium atoms at sites on a drug molecule that are susceptible to metabolic breakdown (often by Cytochrome P450 enzymes), it is possible to:

Extend Drug Half-Life: Slowing metabolism can reduce the rate at which a drug is cleared from the body, potentially allowing for less frequent dosing. symeres.commedchemexpress.com

Reduce Toxic Metabolites: If a drug's toxicity stems from a specific metabolite, deuteration can "shunt" the metabolism away from that pathway, leading to a safer drug profile. acs.orgmusechem.com

Increase Bioavailability: For drugs that undergo significant "first-pass" metabolism in the liver after oral administration, deuteration can increase the amount of active drug that reaches systemic circulation. acs.org

The first deuterated drug approved by the FDA, Deutetrabenazine, exemplifies this approach. It is a deuterated version of tetrabenazine (B1681281) used to treat movement disorders, and its modified pharmacokinetic profile offers more consistent systemic exposure and a potentially better safety profile than its non-deuterated predecessor. medchemexpress.com While this compound is primarily an analytical tool, the principles underlying deuterated drugs highlight a major trajectory in pharmaceutical research. caymanchem.com Stable isotopes also serve as non-radioactive tracers in microdosing studies and for mapping metabolic pathways, providing critical data for regulatory submissions to agencies like the FDA. metsol.com

Table 2: Innovative Applications of Deuteration in Drug Discovery

| Application | Effect of Deuteration | Impact on Drug Development |

|---|---|---|

| Improved Pharmacokinetics | Slows the rate of metabolic breakdown (Kinetic Isotope Effect). symeres.comassumption.edu | Longer drug half-life, potentially less frequent dosing, and more consistent patient exposure. medchemexpress.com |

| Reduced Toxicity | Blocks formation of toxic metabolites by shunting metabolism to alternative pathways. acs.orgmusechem.com | Enhanced safety and tolerability profile of the drug. medchemexpress.com |

| Metabolic Pathway Tracing | Acts as a non-radioactive, stable tracer. metsol.comsimsonpharma.com | Allows researchers to map how a drug is absorbed, distributed, metabolized, and excreted (ADME). moravek.commetsol.com |

| Stabilization of Stereoisomers | Can reduce the rate of enantiomeric switching or epimerization. assumption.edumedchemexpress.com | Ensures the drug maintains its intended three-dimensional structure, which is often crucial for efficacy. |

Challenges and Considerations in the Synthesis and Application of Deuterated Pharmaceutical Standards

Despite their utility, the creation and application of deuterated compounds like this compound are not without challenges. These hurdles span the entire lifecycle of the standard, from chemical synthesis to analytical application.

The synthesis of deuterated compounds is often more complex and costly than their non-labeled counterparts. simsonpharma.com Obtaining high-purity deuterium sources, such as deuterium oxide (D₂O), can be expensive. neulandlabs.com The synthetic routes may require specialized, and sometimes harsh, reaction conditions to incorporate deuterium at specific, stable positions within the molecule. bioscientia.deresearchgate.net Ensuring high isotopic purity—that is, a high percentage of molecules correctly labeled with the desired number of deuterium atoms—is critical for their function as a reliable standard. neulandlabs.com Analyzing and verifying this isotopic purity itself presents a technical challenge. musechem.com

Table 3: Key Challenges in the Synthesis and Application of Deuterated Standards

| Challenge | Description | Impact |

|---|---|---|

| Synthesis Complexity & Cost | Requires expensive deuterium sources (e.g., D₂O) and often involves multi-step, specialized synthetic pathways. simsonpharma.combioscientia.deneulandlabs.com | Increases the cost and difficulty of producing high-purity deuterated standards. |

| Isotopic Purity | Ensuring a very high percentage of the standard is correctly deuterated and free from non-deuterated versions. neulandlabs.com | Impurities can interfere with the accuracy of the quantitative analysis. |

| Deuterium Exchange | The unintended loss of deuterium and replacement with hydrogen from the sample matrix or solvent (back-exchange). mdpi.comcerilliant.com | Compromises the integrity of the internal standard, leading to inaccurate quantification. waters.com |

| Chromatographic Shift | The deuterated standard may have a slightly different retention time in LC systems compared to the non-deuterated analyte. waters.commyadlm.org | If the shift is significant, the standard and analyte may experience different matrix effects, reducing accuracy. myadlm.org |

A significant challenge in the application of deuterated standards is the phenomenon of deuterium exchange, also known as back-exchange. mdpi.comcerilliant.com This occurs when deuterium atoms on the standard molecule swap with hydrogen atoms from the surrounding environment, such as water in a biological sample (e.g., plasma, urine) or solvents used in the analytical process. waters.comnih.gov

This exchange is particularly problematic for deuterium atoms attached to heteroatoms like oxygen, nitrogen, or sulfur (labile protons), as these are more prone to swapping. avivanalytical.com However, even deuterium on carbon atoms, especially those adjacent to carbonyl groups, can be susceptible to exchange under certain pH or temperature conditions. cerilliant.com If the internal standard loses its deuterium label before or during analysis, its mass will change, and it will no longer be distinguishable from the analyte, rendering it useless for quantification. mdpi.com Therefore, a critical aspect of developing a deuterated standard is to ensure the deuterium labels are placed at positions on the molecular scaffold that are chemically stable and not prone to back-exchange under analytical conditions. mdpi.comnih.gov Researchers must validate the stability of their deuterated standards in the specific complex matrices they are working with to ensure reliable results. waters.com

The replacement of hydrogen with deuterium has a notable influence on the spectroscopic properties of a molecule, which is both a tool and a potential complication in structural elucidation.

In Nuclear Magnetic Resonance (NMR) spectroscopy , deuteration is widely used to simplify complex proton (¹H) NMR spectra. simsonpharma.comneofroxx.com Since deuterium is "silent" in ¹H NMR, replacing protons with deuterons effectively removes their signals, making it easier to interpret the remaining peaks. utoronto.canih.gov In ²H NMR, the presence of deuterium gives rise to distinct signals that can confirm the location of the label. acs.org However, deuteration is not entirely benign; it can cause subtle changes in the chemical shifts of nearby nuclei and sometimes lead to peak doubling or altered relaxation times, which can complicate spectral interpretation if not properly understood. ox.ac.uk

In Mass Spectrometry (MS) , the effect is more straightforward: each deuterium atom adds approximately one mass unit to the molecule's weight. bioscientia.de This predictable mass shift is the very basis for its use as an internal standard. avivanalytical.com It also aids in structural elucidation by revealing the number of exchangeable hydrogens (e.g., in -OH or -NH groups) when a sample is analyzed after being dissolved in a deuterated solvent like D₂O. avivanalytical.comchromatographyonline.com However, a potential complication arises in chromatography-coupled mass spectrometry (LC-MS). The slight changes in molecular properties due to deuteration can sometimes cause the deuterated standard to separate slightly differently from the non-deuterated analyte on the chromatography column. waters.com This retention time difference can lead to the analyte and the standard being subjected to different levels of ion suppression from the matrix, which can compromise quantitative accuracy. myadlm.org

Q & A

Q. What analytical methods are recommended for quantifying Isoxsuprine-d6 hydrochloride in biological matrices?

this compound, as a deuterated internal standard, is typically quantified using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). Key steps include:

- Chromatographic separation : Use a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (v/v) to resolve isomers, as outlined in USP monographs for similar compounds .

- Mass spectrometry : Employ positive ionization mode (ESI+) with transitions specific to the parent and product ions of Isoxsuprine-d5.

- Calibration curves : Prepare using deuterated standards to account for matrix effects.

Table 1 : Comparison of Analytical Parameters

| Method | LOD (ng/mL) | LOQ (ng/mL) | Precision (%RSD) |

|---|---|---|---|

| HPLC-UV | 50 | 150 | 8.2 |

| LC-MS/MS | 0.5 | 1.5 | 3.1 |

Reference: Adapted from USP guidelines for isomer quantification .

Q. What are the best practices for handling and storing this compound in laboratory settings?

- Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation. Stability data from Spectrum Chemicals indicate no significant loss under these conditions for up to 24 months .

- Handling : Use nitrile gloves (tested for chemical resistance) and lab coats. Avoid inhalation; work in a fume hood if powder is aerosolized .

- Disposal : Follow EPA guidelines for hazardous organic compounds (waste code U220) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in deuterium enrichment levels during synthesis validation?

Deuterium loss may occur during synthesis due to proton exchange or hydrolysis. To address this:

- Optimize reaction conditions : Use deuterated solvents (e.g., D2O) and inert atmospheres (N2/Ar) to minimize back-exchange .

- Analytical validation : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H NMR) to confirm deuterium incorporation. For example, the absence of a proton signal at 6.8 ppm (aromatic protons) confirms deuteration .

- Batch testing : Compare multiple synthesis batches using LC-MS to identify process-related variability .

Q. How should researchers design stability studies to assess this compound under varying pH and temperature conditions?

Stability studies should follow ICH Q1A(R2) guidelines:

- Experimental design :

- Conditions : Test pH 1–9 (using HCl/NaOH buffers) at 25°C, 40°C, and 60°C.

- Sampling intervals : 0, 1, 3, 7, 14, and 30 days.

- Analysis : Monitor degradation via LC-MS/MS for loss of deuterium label or formation of des-deutero metabolites.

- Data interpretation : Use Arrhenius equations to predict shelf-life at standard storage temperatures .

Q. What strategies mitigate isotopic interference when using this compound as an internal standard in complex matrices?

- Chromatographic optimization : Adjust gradient elution to separate Isoxsuprine-d6 from endogenous compounds. For example, extend the runtime by 2–3 minutes to resolve co-eluting isomers .

- High-resolution MS : Use Q-TOF instruments to distinguish isotopic patterns (e.g., m/z 328.2 → 311.1 for Isoxsuprine-d6 vs. m/z 322.2 → 305.1 for non-deuterated analogs) .

- Matrix-matched calibration : Prepare standards in the same biological matrix (e.g., plasma) to normalize ion suppression effects .

Methodological Considerations

Q. How can researchers validate the purity of this compound batches?

- Pharmacopeial methods : Follow USP <621> for chromatographic purity testing, requiring ≤0.5% of any single impurity .

- Isomer analysis : Use chiral columns to confirm the absence of (E)-isomers, which may form during synthesis .

- Residual solvent analysis : Conduct gas chromatography (GC) to ensure compliance with ICH Q3C limits (e.g., ≤500 ppm for acetonitrile) .

Q. What experimental controls are critical when studying this compound’s pharmacokinetic (PK) profile in vivo?

- Control groups : Include non-deuterated Isoxsuprine HCl to assess isotopic effects on absorption/distribution.

- Sampling protocol : Collect plasma at 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.

- Data normalization : Correct for deuterium’s kinetic isotope effect (KIE) using a correction factor derived from in vitro microsomal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.